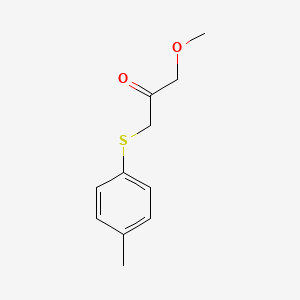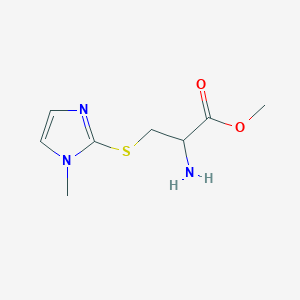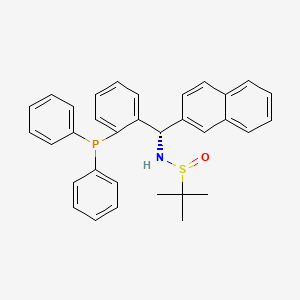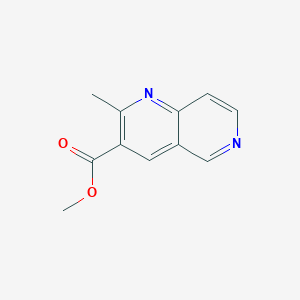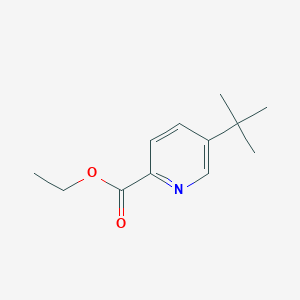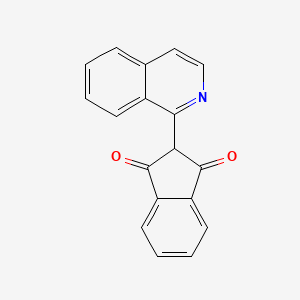
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both isoquinoline and indene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the use of isoindoloisoquinolinones as starting materials. These compounds undergo oxidative dehydrogenation and ring opening in the presence of molecular iodine under sealed tube conditions at 100°C . Another method involves the use of hypervalent iodine reagents for the direct intramolecular C–H/N–H functionalization of amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
化学反应分析
Types of Reactions
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Molecular iodine is commonly used for oxidative dehydrogenation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can yield azabenzanthrone derivatives .
科学研究应用
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the synthesis of materials with specific electronic properties.
作用机制
The mechanism of action of 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can bind to DNA, exhibiting DNA binding affinity . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer research.
相似化合物的比较
Similar Compounds
2-(Isoquinolin-1-yl)benzoic acid: This compound is structurally similar and can be synthesized from isoindoloisoquinolinones.
1-azabenzanthrone: Another related compound that can be synthesized from 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione.
Uniqueness
This compound is unique due to its combination of isoquinoline and indene moieties, which confer distinct chemical and biological properties
属性
分子式 |
C18H11NO2 |
|---|---|
分子量 |
273.3 g/mol |
IUPAC 名称 |
2-isoquinolin-1-ylindene-1,3-dione |
InChI |
InChI=1S/C18H11NO2/c20-17-13-7-3-4-8-14(13)18(21)15(17)16-12-6-2-1-5-11(12)9-10-19-16/h1-10,15H |
InChI 键 |
KXIAYOHGMQBMRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN=C2C3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







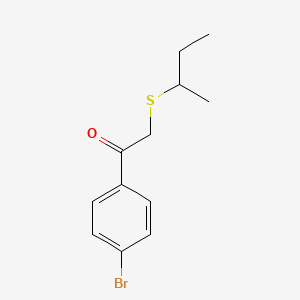
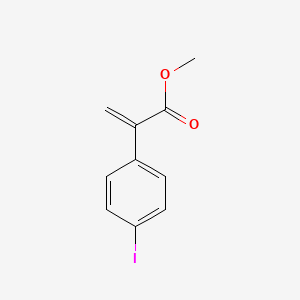
![N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride](/img/structure/B13654394.png)
